Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H10BrFO3. It is a derivative of propanoic acid and contains both bromine and fluorine atoms attached to a phenyl ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-bromo-3-fluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate in an aqueous medium under acidic conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives such as 3-(4-azido-3-fluorophenyl)-3-oxopropanoate.
Reduction Reactions: Products include 3-(4-bromo-3-fluorophenyl)-3-hydroxypropanoate.
Oxidation Reactions: Products include 3-(4-bromo-3-fluorophenyl)-3-oxopropanoic acid.
Scientific Research Applications
Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromo-3-fluorophenyl)acetate: Similar in structure but differs in the position of the carbonyl group.
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate: Lacks the oxo group present in Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate.
Ethyl 3-(4-bromo-3-fluorophenyl)-3-hydroxypropanoate: Contains a hydroxyl group instead of the oxo group.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, as well as the oxo group on the propanoate moiety. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXADYKKGRBDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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